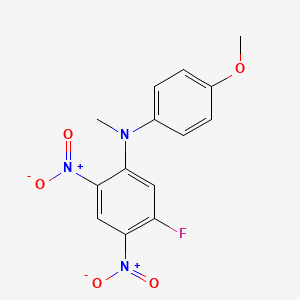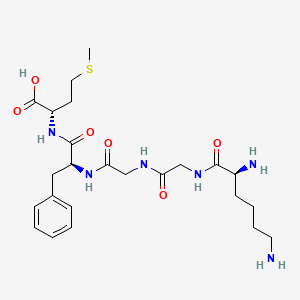
1,3-Dibenzyl-2,3-dihydro-1H-imidazol-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dibenzyl-2,3-dihydro-1H-imidazol-1-ium iodide is a chemical compound with the molecular formula C17H19IN2. It belongs to the class of imidazolium salts, which are known for their diverse applications in various fields of chemistry and industry. This compound is characterized by the presence of two benzyl groups attached to the nitrogen atoms of the imidazolium ring, making it a unique and interesting molecule for research and application.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dibenzyl-2,3-dihydro-1H-imidazol-1-ium iodide typically involves the reaction of imidazole with benzyl halides in the presence of a base. One common method is the alkylation of imidazole with benzyl iodide under basic conditions, such as using sodium hydride or potassium carbonate as the base. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dibenzyl-2,3-dihydro-1H-imidazol-1-ium iodide can undergo various chemical reactions, including:
Substitution Reactions: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The imidazolium ring can participate in redox reactions, leading to the formation of different oxidation states.
Addition Reactions: The compound can undergo addition reactions with electrophiles or nucleophiles, depending on the reaction conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides, alcohols, and amines. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted imidazolium salts, while oxidation and reduction reactions can yield different oxidation states of the imidazolium ring.
Wissenschaftliche Forschungsanwendungen
1,3-Dibenzyl-2,3-dihydro-1H-imidazol-1-ium iodide has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other imidazolium-based compounds and as a catalyst in various organic reactions.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Industry: It is used in the development of new materials, such as ionic liquids and polymers, which have applications in various industrial processes.
Wirkmechanismus
The mechanism of action of 1,3-Dibenzyl-2,3-dihydro-1H-imidazol-1-ium iodide involves its interaction with molecular targets and pathways in biological systems. The imidazolium ring can interact with various enzymes and receptors, leading to changes in their activity. The benzyl groups can also play a role in enhancing the compound’s binding affinity and specificity for its targets. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1,3-Dibenzyl-2,3-dihydro-1H-imidazol-1-ium iodide can be compared with other similar compounds, such as:
1,3-Dimethyl-2-phenyl-1H-benzo[d]imidazolium iodide: This compound has a similar imidazolium core but with different substituents, leading to variations in its chemical and biological properties.
1,3-Dibenzyl-2-imidazolidinethione: This compound has a similar structure but with a sulfur atom in place of the nitrogen, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the iodide counterion, which can influence its solubility, stability, and reactivity in various contexts.
Eigenschaften
CAS-Nummer |
499130-87-9 |
|---|---|
Molekularformel |
C17H19IN2 |
Molekulargewicht |
378.25 g/mol |
IUPAC-Name |
1,3-dibenzyl-1,2-dihydroimidazol-1-ium;iodide |
InChI |
InChI=1S/C17H18N2.HI/c1-3-7-16(8-4-1)13-18-11-12-19(15-18)14-17-9-5-2-6-10-17;/h1-12H,13-15H2;1H |
InChI-Schlüssel |
FXNRLCIXDPADLF-UHFFFAOYSA-N |
Kanonische SMILES |
C1[NH+](C=CN1CC2=CC=CC=C2)CC3=CC=CC=C3.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2-Bis[bis(pentafluorophenyl)boryl]tetrafluorobenzene](/img/structure/B14240187.png)




![2-Methoxy-5-[2-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl]phenol](/img/structure/B14240236.png)
![2'-Deoxy-8-[(2-methylpropanoyl)(phenoxyacetyl)amino]inosine](/img/structure/B14240237.png)
![(2E)-N-Methyl-1-thiaspiro[4.5]dec-3-en-2-imine](/img/structure/B14240246.png)


![5-[(1S,2S)-1,2-dihydroxypropyl]pyridine-2-carboxylic acid](/img/structure/B14240254.png)

![Phenol, 2,6-bis[[bis(2-aminoethyl)amino]methyl]-](/img/structure/B14240257.png)

